Vedaclidine tartrate is derived from the quinuclidine class of compounds, with its IUPAC name being (S)-3-[4-(butylthio)-1,2,5-thiadiazol-3-yl]quinuclidine. The compound is classified as a muscarinic receptor ligand and is notable for its mixed agonist-antagonist properties at different muscarinic receptor subtypes. Its molecular formula is C₁₃H₂₁N₃S₂, with a molar mass of 283.45 g/mol .
The synthesis of vedaclidine tartrate involves several steps that typically include the formation of the quinuclidine core followed by the introduction of substituents that confer selectivity for muscarinic receptors. While specific synthetic routes may vary, a general approach includes:
The synthesis parameters such as temperature, reaction time, and solvent choice can significantly influence yield and purity.
Vedaclidine tartrate has a complex molecular structure characterized by:
The three-dimensional conformation allows vedaclidine to effectively fit into the binding sites of muscarinic receptors, influencing its agonistic or antagonistic effects depending on the subtype targeted.
Vedaclidine participates in several chemical reactions relevant to its pharmacological profile:
Vedaclidine's mechanism of action involves:
Studies demonstrate that vedaclidine produces dose-dependent antihyperalgesic effects in animal models by modulating central sensitization pathways in pain processing .
Vedaclidine tartrate exhibits several notable physical and chemical properties:
These properties are crucial for determining formulation strategies in drug development.
Vedaclidine tartrate has shown promise in various scientific applications:
Vedaclidine tartrate emerged in the 1990s as an investigational muscarinic acetylcholine receptor (mAChR) agonist, reflecting a strategic shift toward targeting non-opioid pathways for pain management. Its development stemmed from foundational research into cholinergic signaling, which revealed that muscarinic receptors—particularly M1 and M4 subtypes—modulate nociceptive processing in the central nervous system [7]. Unlike nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels (e.g., α4β2 and α7 subtypes), mAChRs are G-protein coupled receptors (GPCRs) that indirectly regulate ion channel activity and neuronal excitability [2] [7]. Vedaclidine’s design leveraged the structural motif of azabicyclic compounds, optimizing stereochemistry and receptor-binding affinity to enhance selectivity for central mAChRs over peripheral sites, thereby minimizing off-target effects [2] [7].
Preclinical studies identified Vedaclidine as a high-efficacy partial agonist at M1/M4 receptors, with a binding mechanism involving allosteric modulation of the orthosteric site. This enhanced receptor activation in pain-processing regions like the thalamus and periaqueductal gray matter. Its tartrate salt formulation improved bioavailability and blood-brain barrier penetration, enabling robust CNS activity in animal models of inflammatory and neuropathic pain [7].
Table 1: Key Muscarinic Receptor Subtypes and Relevance to Vedaclidine’s Design
Subtype | Localization | Function | Vedaclidine Activity |
---|---|---|---|
M1 | Cortex, Hippocampus | Cognitive processing, nociception | Partial agonism |
M2 | Cardiac tissue, CNS presynaptic terminals | Autonomic regulation | Low affinity |
M4 | Striatum, Spinal cord | Inhibition of neurotransmitter release | Partial agonism |
M3/M5 | Glands, Smooth muscle | Secretion, vasodilation | Negligible activity |
The opioid crisis has underscored the critical need for non-opioid analgesics that circumvent risks of addiction, respiratory depression, and tolerance. Vedaclidine represents a mechanistically novel approach by targeting endogenous cholinergic analgesia pathways, which inhibit pain-signaling neurons through descending inhibitory tracts [3] [7]. Unlike opioids, which act via μ-opioid receptors (MOP) to hyperpolarize neurons and suppress glutamate release, Vedaclidine enhances GABAergic and serotonergic neurotransmission through mAChR activation, indirectly dampening nociceptive signaling [3] [7]. This mechanism avoids direct engagement with reward pathways, theoretically reducing abuse potential.
In vivo studies demonstrated Vedaclidine’s efficacy across multiple pain models:
Table 2: Mechanistic Comparison of Vedaclidine with Opioid and Non-Opioid Analgesics
Mechanism | Opioids (e.g., Morphine) | Sodium Channel Inhibitors (e.g., Suzetrigine) | Vedaclidine |
---|---|---|---|
Primary Target | μ-opioid receptor (MOP) | NaV1.8 sodium channel | M1/M4 mAChRs |
Site of Action | CNS and peripheral neurons | Peripheral nociceptors | CNS descending pathways |
Key Advantage | High-efficacy analgesia | No CNS side effects | No addiction liability |
Limitation | Respiratory depression, tolerance | Limited efficacy in central pain | Narrow therapeutic window |
The push for mechanism-based non-opioid analgesics—exemplified by recent FDA approvals like suzetrigine (a NaV1.8 inhibitor)—further validates Vedaclidine’s relevance [3] [4] [8]. While suzetrigine blocks peripheral pain signals, Vedaclidine augments endogenous inhibitory controls, offering a complementary strategy for centralized pain states like fibromyalgia or nociplastic pain [3] [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7